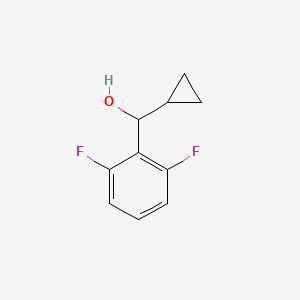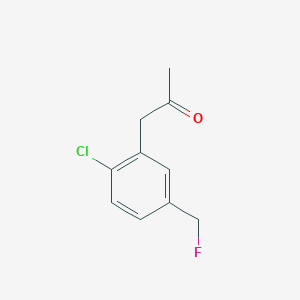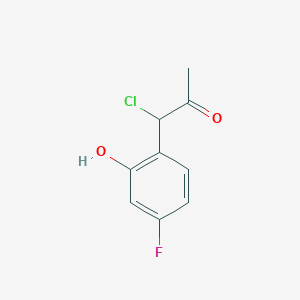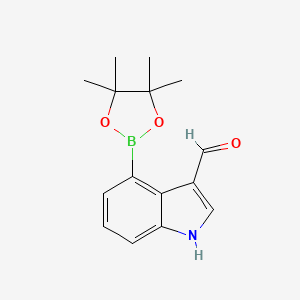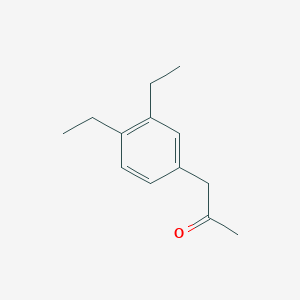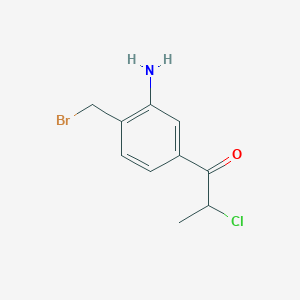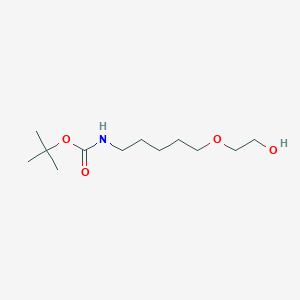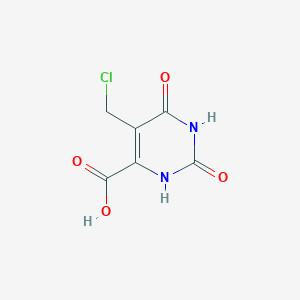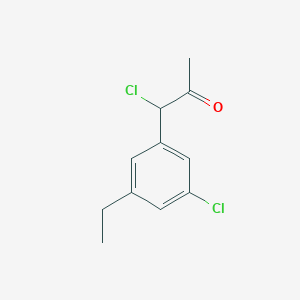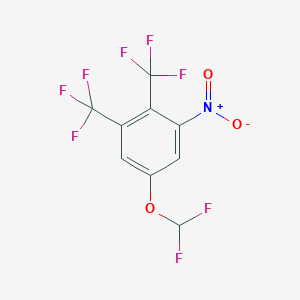
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is a fluorinated aromatic compound characterized by the presence of trifluoromethyl, difluoromethoxy, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of arynes using [CuCF3] in the presence of an oxidant such as DDQ . This method allows for the rapid construction of 1,2-bis(trifluoromethyl)arenes under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-aminobenzene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl and difluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable scaffold for the design of bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the difluoromethoxy and nitro groups, resulting in different chemical properties and reactivity.
1,2-Bis(trifluoromethyl)-4-nitrobenzene: Similar but lacks the difluoromethoxy group, affecting its overall chemical behavior.
1,2-Bis(trifluoromethyl)-5-methoxy-3-nitrobenzene: Contains a methoxy group instead of a difluoromethoxy group, leading to differences in electronic and steric effects.
Uniqueness
1,2-Bis(trifluoromethyl)-5-(difluoromethoxy)-3-nitrobenzene is unique due to the combination of trifluoromethyl, difluoromethoxy, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as high lipophilicity, metabolic stability, and the ability to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H3F8NO3 |
|---|---|
Molekulargewicht |
325.11 g/mol |
IUPAC-Name |
5-(difluoromethoxy)-1-nitro-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F8NO3/c10-7(11)21-3-1-4(8(12,13)14)6(9(15,16)17)5(2-3)18(19)20/h1-2,7H |
InChI-Schlüssel |
CDAWTUMUUHJJKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)[N+](=O)[O-])OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


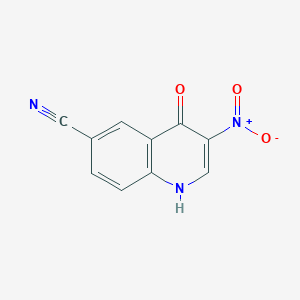
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine](/img/structure/B14047072.png)
